molecular formula C16H21N3O2 B2727557 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea CAS No. 1795305-50-8

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea

Cat. No. B2727557
CAS RN: 1795305-50-8
M. Wt: 287.363
InChI Key: MJLJPVVWXZOQRX-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including biochemistry and physiology. In

Scientific Research Applications

The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea, while not directly found in the literature, relates to several research areas involving pyrrole derivatives and urea functionalities. These areas include biochemical analysis, synthesis of pharmacologically active molecules, and material science.

Biochemical Analysis

The determination of urinary δ-aminolevulinic acid, which involves the condensation with ethyl acetoacetate to produce a pyrrole derivative, represents a relevant application in biochemical analysis for monitoring lead exposure. This method, due to its simplicity and efficiency, highlights the utility of pyrrole derivatives in developing analytical methodologies (Tomokuni & Ogata, 1972).

Pharmacological Synthesis

Pyrrole derivatives have been synthesized and evaluated as inhibitors of glycolic acid oxidase, demonstrating their potential in therapeutic applications. The study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives indicates their role in managing conditions like hyperoxaluria, showcasing the pharmacological relevance of pyrrole-based structures (Rooney et al., 1983).

Material Science and Supramolecular Chemistry

The formation of hydrogels from 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids demonstrates the role of pyrrole and urea derivatives in material science, particularly in creating stimuli-responsive materials. These materials' physical properties can be tuned by the anion identity, offering avenues for developing advanced materials with specific mechanical and morphological characteristics (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-6-3-4-7-13(12)18-16(21)17-10-9-15(20)14-8-5-11-19(14)2/h3-8,11,15,20H,9-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLJPVVWXZOQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(o-tolyl)urea

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